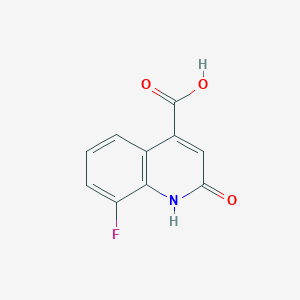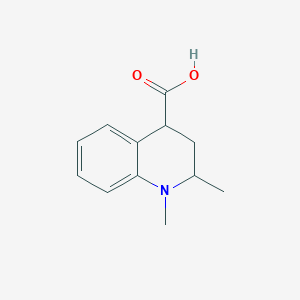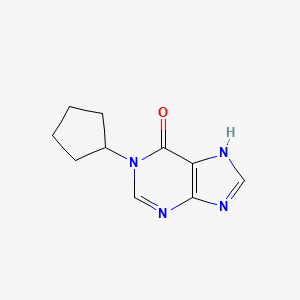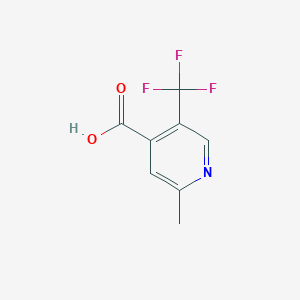
1-((Methylamino)methyl)isochroman-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Methylamino)methyl)isochroman-6,7-diol is a chemical compound with the molecular formula C11H15NO3. It contains 30 atoms in total: 15 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Vorbereitungsmethoden
The synthesis of 1-((Methylamino)methyl)isochroman-6,7-diol can be achieved through several synthetic routes. One common method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide, rather than an aldehyde, and uses hexafluoroisopropanol (HFIP) as a solvent. The reaction conditions are mild, with a temperature of around 20°C and a reaction time of less than 1 hour . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
1-((Methylamino)methyl)isochroman-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesThe isochroman motif is known for its bioactivity, making it a valuable target for the synthesis of drug analogues .
Vergleich Mit ähnlichen Verbindungen
1-((Methylamino)methyl)isochroman-6,7-diol can be compared with other similar compounds, such as erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol, (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one, and (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one . These compounds share structural similarities but differ in their specific functional groups and bioactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which may contribute to its distinct biological properties.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C11H15NO3/c1-12-6-11-8-5-10(14)9(13)4-7(8)2-3-15-11/h4-5,11-14H,2-3,6H2,1H3 |
InChI-Schlüssel |
MLHJHRSSWPEYJW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1C2=CC(=C(C=C2CCO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)


![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)


![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)


![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)
![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)

